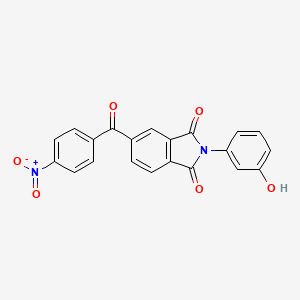

2-(3-hydroxyphenyl)-5-(4-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of isoindole-1,3-diones, including derivatives similar to the specified compound, can be achieved through palladium-catalyzed aminocarbonylation of o-halobenzoates in the presence of primary amines. This methodology is noted for its efficiency and the ability to tolerate a variety of functional groups such as methoxy, alcohol, ketone, and nitro groups, making it suitable for synthesizing a wide range of substituted isoindole-1,3-diones (Worlikar & Larock, 2008).

Molecular Structure Analysis

The molecular structure and photophysical properties of isoindole-1,3-dione derivatives have been extensively studied. For example, derivatives such as 2-(2-hydroxyphenyl)-6-methylimidazo[4,5-f]isoindole-5,7(1H,6H)-dione exhibit fluorescence and are highly sensitive to solvent polarity. These compounds are thermally stable up to 317 °C, and their structural, molecular, electronic, and photophysical properties have been elucidated using Density Functional Theory (DFT) and Time Dependant Density Functional Theory (TD-DFT) computations (Deshmukh & Sekar, 2015).

Chemical Reactions and Properties

Isoindole-1,3-diones participate in various chemical reactions, including interactions with nitromethane and aryl isocyanates in the presence of triethylamine, leading to the formation of 1,3-diaryl-5-(hydroxyimino)imidazolidine-2,4-diones. These reactions and the resulting structures have been confirmed through spectroscopic evidence and chemical behavior analyses (Shimizu, Hayashi, & Teramura, 1986).

科学的研究の応用

Synthesis and Chemical Properties

The compound is involved in the synthesis of various heterocycles, demonstrating the versatility of isoindole-1,3-diones in chemical reactions. For instance, the palladium-catalyzed aminocarbonylation of o-halobenzoates produces 2-substituted isoindole-1,3-diones, which is a one-step approach to this class of heterocycles, showing tolerance to a variety of functional groups, including nitro groups (Worlikar & Larock, 2008). Additionally, research on nitro group shifts in phenylhydrazo-β-diketone has revealed complex reactions leading to the formation of new polydentate ligands for the synthesis of metal-organic compounds (Kopylovich et al., 2011).

Photophysical Behavior

The photophysical behavior of related chromophores has been studied, indicating the sensitivity of such compounds to solvent polarity. These studies contribute to our understanding of the structural, molecular, electronic, and photophysical properties of isoindole derivatives (Deshmukh & Sekar, 2015).

Applications in Material Science

Isoindole-1,3-diones have applications in material science, such as in the formation of gels and crystalline solvates. For example, the reaction of 1,8-naphthalic anhydride with certain amines in different solvents leads to compounds that form gels in mixed solvents, indicating the importance of solvation in controlling reaction paths and product formation (Singh & Baruah, 2008).

Biochemical Applications

While ensuring the exclusion of details related to drug use and side effects, it's notable that certain derivatives of isoindole-1,3-dione, such as NTBC (2-(2-nitro-4-trifluoromethylbenzoyl)cyclohexane-1,3-dione), have been studied for their biochemical roles, particularly in inhibiting specific enzymes involved in metabolic pathways (Szczeciński et al., 2006).

Molecular Structure Analysis

The compound and its derivatives have been the subject of various studies aimed at understanding their molecular structures through NMR, X-ray crystallography, and computational methods. This research provides insight into the molecular configurations, tautomeric forms, and potential for complex formation with other molecules (Jaffar et al., 1999).

将来の方向性

特性

IUPAC Name |

2-(3-hydroxyphenyl)-5-(4-nitrobenzoyl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12N2O6/c24-16-3-1-2-15(11-16)22-20(26)17-9-6-13(10-18(17)21(22)27)19(25)12-4-7-14(8-5-12)23(28)29/h1-11,24H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHFWJYTYVCEJIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-hydroxyphenyl)-5-[(4-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(5-{1-[5-(methoxymethyl)-2-furoyl]piperidin-3-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5538966.png)

![N-[(3R*,4R*)-4-morpholin-4-yltetrahydrofuran-3-yl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5538972.png)

![2-(2-hydroxypropyl)-9-(1-pyrrolidinylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538973.png)

![2-{1-[2-(ethylthio)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5538975.png)

![(3aS*,6aS*)-2-(cyclopentylcarbonyl)-5-[6-(methoxymethyl)pyrimidin-4-yl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5538991.png)

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-1-naphthamide](/img/structure/B5539012.png)

![N-[(2,7-dimethoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5539023.png)

![N-[3-(3-ethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)-3-oxopropyl]-4-fluorobenzamide](/img/structure/B5539024.png)

![N-[(3-isopropylisoxazol-5-yl)methyl]-N-methyl-2-(3-oxo-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)acetamide](/img/structure/B5539028.png)

![1-[(2-fluorophenyl)sulfonyl]azepane](/img/structure/B5539030.png)

![ethyl 8-(3-methylbutyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B5539042.png)

![2-[(4-methylphenoxy)methyl]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5539050.png)

![8-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5539058.png)